molecular formula C8H9BrN2O2 B6332771 2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide CAS No. 1016776-55-8

2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide

Cat. No. B6332771
CAS RN: 1016776-55-8
M. Wt: 245.07 g/mol
InChI Key: SOSZSOFHFVHKRY-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide is a chemical compound belonging to the class of benzamide derivatives. It is a hydrophilic compound with a molecular weight of 305.24 g/mol and a melting point of 117-118°C. It is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticoagulants, and anti-tumor agents. It has also been used in the synthesis of other organic compounds, such as dyes and pigments.

Scientific Research Applications

Coordination Chemistry

The compound has been used to synthesize a coordination polymer of Ni(II) , which exhibits a polymeric structure . This application is significant in the field of coordination chemistry, where the compound acts as a bidentate ligand coordinating through the carbonyl oxygen atom and the amine nitrogen. The resulting complex has potential applications in catalysis and materials science.

Pharmaceutical Intermediates

“2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide” serves as an intermediate in pharmaceutical synthesis . It can be used to produce other compounds like 4-bromo-phenol, which are crucial in the development of new drugs and treatments.

Antimicrobial Activity

Compounds derived from “2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide” have shown antibacterial and antifungal activities . The extent of this activity is influenced by the nature of the substituent attached to the benzene ring, making it a valuable compound for developing new antimicrobial agents.

Antiviral Applications

Derivatives containing an aromatic fragment from this compound exhibit potent antiviral activity . They have been characterized by their pronounced binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) .

Anticancer Research

The compound has been identified as a lead compound in medicinal chemistry for the development of new anticancer drugs. Its derivatives have been shown to exhibit anticancer activities, making it a promising candidate for cancer treatment research.

Thermal Stability Studies

The compound’s thermal stability has been studied through thermogravimetric analysis . At higher temperatures, it undergoes oxidative thermal decomposition, which is crucial for understanding its stability and behavior under various conditions .

Structural Analysis

“2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide” has been characterized using single crystal X-ray diffraction analysis . This application is essential in determining the molecular and crystal structure, which is fundamental in material science and chemistry research .

Infrared Spectroscopy

The compound has been analyzed using IR spectroscopy to understand its molecular vibrations and structure . This technique is widely used in chemical analysis to identify and study various organic and inorganic substances.

Mechanism of Action

Target of Action

Related compounds such as n-(2-aminophenyl)-2-(4-bromophenoxy)acetamide have been studied for their anti-cancer properties , suggesting potential targets could be cancer-related proteins or pathways.

Biochemical Pathways

Given the potential anti-cancer properties of related compounds , it’s possible that this compound may affect pathways related to cell proliferation, apoptosis, or DNA repair.

Result of Action

Based on the potential anti-cancer properties of related compounds , it’s possible that this compound may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells.

properties

IUPAC Name

2-(4-bromophenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSZSOFHFVHKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=NO)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC/C(=N/O)/N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide

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